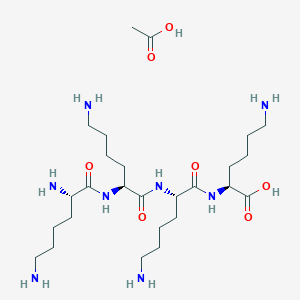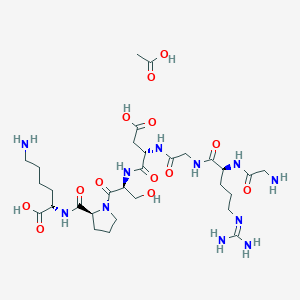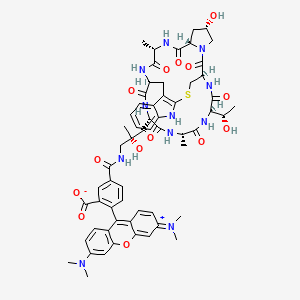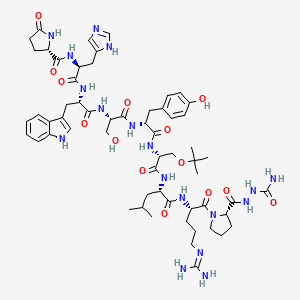
H-Lys-Lys-Lys-Lys-OH acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Lys-Lys-Lys-OH acetate, also known as H-LLLL-OH acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a peptide-like compound that is composed of four lysine residues and one hydroxyl group. H-LLLL-OH acetate has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
H-Lys-Lys-Lys-Lys-OH acetate acetate has been used in a variety of scientific research applications. It has been studied for its potential as a drug delivery system, as a tool for studying protein-protein interactions, and as a tool for studying enzyme activity. Additionally, it has been used in studies of cell signaling and receptor activation.
作用機序
The mechanism of action of H-Lys-Lys-Lys-Lys-OH acetate acetate is not well understood. However, it is believed that the hydroxyl group on the peptide is responsible for its biological activity. It is thought that the hydroxyl group binds to proteins, enzymes, and other molecules, thus altering their activity. Additionally, it is believed that the four lysine residues may interact with cell membranes and other molecules, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Lys-Lys-Lys-Lys-OH acetate acetate are not well understood. However, it has been shown to have an effect on enzyme activity and cell signaling. Additionally, it has been shown to have an effect on protein-protein interactions and receptor activation.
実験室実験の利点と制限
H-Lys-Lys-Lys-Lys-OH acetate acetate has several advantages for laboratory experiments. It is a relatively easy compound to synthesize and is relatively stable. Additionally, it is a small molecule, which makes it easier to study in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control its activity, as it can interact with many different molecules. Additionally, it is difficult to study its effects on complex biological systems, as it can interact with many different molecules.
将来の方向性
There are several potential future directions for research on H-Lys-Lys-Lys-Lys-OH acetate acetate. One potential direction is to further study its mechanism of action. Additionally, further research could be done to study its effects on complex biological systems, such as cell signaling and receptor activation. Additionally, further research could be done to optimize its use as a drug delivery system. Additionally, further research could be done to study its effects on protein-protein interactions and enzyme activity. Finally, further research could be done to improve its synthesis method and to develop more efficient and cost-effective methods of synthesis.
合成法
H-Lys-Lys-Lys-Lys-OH acetate acetate is synthesized using a method known as solid-phase peptide synthesis (SPPS). This method involves the coupling of amino acids onto a solid support, such as a resin, to form a peptide chain. The peptide is then cleaved from the resin and purified. In the case of H-Lys-Lys-Lys-Lys-OH acetate acetate, the four lysine residues are coupled to the resin, followed by the addition of the hydroxyl group. The peptide is then cleaved from the resin and purified.
特性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5.C2H4O2/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28;1-2(3)4/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37);1H3,(H,3,4)/t17-,18-,19-,20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOAHDZICEWJW-NAACWRBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Lys-Lys-Lys-OH acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)

![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
